(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1064052-00-1
VCID: VC3273640
InChI: InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)CC1CCNC1
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate

CAS No.: 1064052-00-1

Cat. No.: VC3273640

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate - 1064052-00-1

Specification

CAS No. 1064052-00-1
Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
IUPAC Name tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Standard InChI Key ICTZUPNLSITARI-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)C[C@H]1CCNC1
SMILES CC(C)(C)OC(=O)N(C)CC1CCNC1
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1CCNC1

Introduction

Chemical Identity and Structure

Molecular Formula and Weight

The molecular formula of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is C11H22N2O2C_{11}H_{22}N_2O_2, with a molecular weight of approximately 214.3 g/mol. This relatively small molecular weight makes it suitable for a variety of biochemical applications where size-dependent interactions are crucial.

IUPAC Name and Structural Representation

The IUPAC name for this compound is tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate. Its structure incorporates a tert-butyl group attached to the carbamate moiety, which imparts steric hindrance and stability to the molecule. The pyrrolidine ring contributes to the compound’s reactivity and biological activity.

The structural formula can be described as follows:

Standard InChI: InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1\text{Standard InChI: } \text{InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1} Standard InChIKey: ICTZUPNLSITARI-VIFPVBQE\text{Standard InChIKey: } \text{ICTZUPNLSITARI-VIFPVBQE}

Physical Properties

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is typically synthesized as a crystalline or powdered solid. Its solubility profile includes moderate solubility in polar organic solvents such as dichloromethane and ethanol but limited solubility in water due to its hydrophobic tert-butyl group.

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate involves the reaction between tert-butyl chloroformate and pyrrolidine derivatives under controlled conditions. The stereochemistry is preserved using chiral starting materials or resolution techniques.

A typical reaction scheme can be summarized as follows:

Pyrrolidine derivative+tert-butyl chloroformate(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate+HCl\text{Pyrrolidine derivative} + \text{tert-butyl chloroformate} \rightarrow \text{(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate} + HCl

This reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate carbamate.

Reaction Conditions

Optimal reaction conditions include:

  • Temperature: 020C0 - 20^\circ C

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Catalyst/Base: Triethylamine or diisopropylethylamine (DIPEA).

Industrial Production Methods

In industrial settings, continuous flow reactors are employed for large-scale synthesis. These systems allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to improved yields and reduced waste.

Chemical Reactions and Stability

Hydrolysis

Like other carbamates, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate undergoes hydrolysis under acidic or basic conditions. This reaction yields the corresponding amine and carbonic acid derivatives.

Nucleophilic Substitution

The pyrrolidine nitrogen acts as a nucleophile in substitution reactions, enabling the synthesis of more complex molecules. These reactions often involve electrophilic agents such as alkyl halides or acyl chlorides.

Stability Profile

The compound exhibits stability under standard storage conditions but decomposes upon prolonged exposure to heat or moisture. It is recommended to store it under inert atmosphere at low temperatures (20C-20^\circ C) to prevent degradation.

Mechanism of Action

Enzymatic Interactions

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate modulates the activity of carbamoyltransferases, enzymes involved in amino acid metabolism and neurotransmitter synthesis. This interaction occurs through the transfer of carbamoyl groups from the compound to biological substrates.

Biological Significance

The compound’s ability to interact with enzymes makes it valuable for studying metabolic pathways related to neurotransmission and cellular signaling. Its stereochemistry plays a crucial role in these interactions.

Applications in Biochemical Research

Neuroprotective Effects

Studies suggest that pyrrolidine derivatives similar to (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate exhibit neuroprotective properties by modulating neurotransmitter release and receptor activity. These effects are attributed to the inhibition of apoptotic pathways.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against Gram-positive and Gram-negative bacteria in preliminary studies. This activity may be linked to its ability to disrupt bacterial enzyme function.

Synthetic Utility

In organic synthesis, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate serves as a precursor for more complex molecules due to its reactivity in substitution reactions.

Data Tables

PropertyValueSource
Molecular FormulaC11H22N2O2C_{11}H_{22}N_2O_2
Molecular Weight214.3 g/mol214.3 \text{ g/mol}
CAS Number10640520011064052-00-1
SolubilityModerate in polar solvents
StabilityStable under inert atmosphere
ReactionConditionsProducts
HydrolysisAcidic/basic mediumAmine + Carbonic acid derivatives
Nucleophilic SubstitutionElectrophilic reagentsSubstituted derivatives

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